2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of imidazole, thiadiazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from an appropriate precursor, the imidazole ring can be synthesized through cyclization reactions.
Introduction of the allyl and phenyl groups: These groups can be introduced via alkylation and arylation reactions.
Formation of the thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide derivatives.
Coupling of the imidazole and thiadiazole rings: This step involves the formation of a thioether linkage between the two heterocycles.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions could target the imidazole or thiadiazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the allyl and phenyl groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-allyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
The presence of both the imidazole and thiadiazole rings, along with the allyl and phenyl groups, makes 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide unique. This combination of functional groups can impart specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-3-9-22-14(13-7-5-4-6-8-13)10-18-17(22)24-11-15(23)19-16-21-20-12(2)25-16/h3-8,10H,1,9,11H2,2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTOPDQGZBLZQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CC=C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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